Acetaminophen glucuronide

描述

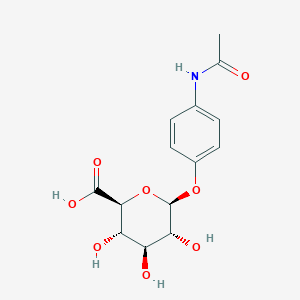

这些是有机化合物,包含一个连接到糖基部分的酚结构 . 对乙酰氨基酚葡萄糖醛酸苷是对乙酰氨基酚的主要代谢产物,对乙酰氨基酚是一种广泛使用的止痛药和退烧药。对乙酰氨基酚葡萄糖醛酸苷的形成是对乙酰氨基酚从体内解毒和排泄的关键步骤。

准备方法

合成路线和反应条件: 对乙酰氨基酚葡萄糖醛酸苷的合成涉及对乙酰氨基酚与葡萄糖醛酸的缀合。这个反应是由酶UDP-葡萄糖醛酸转移酶催化的。 一般的反应条件包括尿苷二磷酸葡萄糖醛酸和酶UDP-葡萄糖醛酸转移酶的存在 .

工业生产方法: 在工业环境中,对乙酰氨基酚葡萄糖醛酸苷的生产通常涉及使用重组酶来催化葡萄糖醛酸化反应。 该工艺针对高产率和高纯度进行了优化,通常涉及使用生物反应器和受控反应条件以确保对乙酰氨基酚高效地转化为其葡萄糖醛酸苷形式 .

化学反应分析

反应类型: 对乙酰氨基酚葡萄糖醛酸苷主要经历水解和缀合反应。它可以在酸性或酶促条件下水解回对乙酰氨基酚和葡萄糖醛酸。 此外,它可以参与进一步的缀合反应,例如硫酸化 .

常用试剂和条件:

水解: 酸性条件或特定的水解酶。

主要产物:

水解: 对乙酰氨基酚和葡萄糖醛酸。

缀合: 进一步的缀合物,例如对乙酰氨基酚硫酸盐.

科学研究应用

Pharmacological Applications

-

Toxicology Studies

- Acetaminophen glucuronide is crucial in understanding acetaminophen toxicity. Studies indicate that genetic polymorphisms in UGTs can significantly affect the metabolism of acetaminophen, leading to variations in toxicity among individuals . For instance, patients on chronic anticonvulsant therapy showed increased production of glucuronide metabolites, suggesting a protective mechanism against toxicity .

-

Drug Interaction Research

- The interaction between acetaminophen and other medications can influence its metabolism. For example, drugs like phenytoin and phenobarbital have been shown to inhibit glucuronidation, potentially increasing the risk of hepatotoxicity by diverting metabolism towards more harmful pathways . Controlled studies are warranted to further investigate these interactions.

- Clinical Pharmacokinetics

Case Study 1: Acute Thrombocytopenia

A notable case involved a 4-year-old girl who experienced recurrent episodes of acute thrombocytopenia linked to acetaminophen ingestion. Testing revealed that her immune response was triggered by antibodies reacting with this compound, highlighting the metabolite's potential role in drug-induced immune reactions .

Case Study 2: Fingerprint Analysis

A study utilized surface-assisted laser desorption ionization mass spectrometry to detect acetaminophen and its glucuronide in fingerprints. This innovative approach could serve as a non-invasive method for monitoring drug exposure and metabolism in forensic applications .

Analytical Applications

- Detection Techniques

Research Implications

The implications of this compound extend beyond basic pharmacology into clinical practice and public health. Understanding its metabolic pathways can lead to improved therapeutic strategies for managing pain and fever while minimizing risks associated with overdose and drug interactions.

作用机制

对乙酰氨基酚葡萄糖醛酸苷的形成是一种解毒过程。对乙酰氨基酚在肝脏中由酶UDP-葡萄糖醛酸转移酶代谢,该酶催化葡萄糖醛酸从尿苷二磷酸葡萄糖醛酸转移到对乙酰氨基酚。 这个反应增加了对乙酰氨基酚的水溶性,促进了其通过肾脏排泄 . 主要分子靶标是酶UDP-葡萄糖醛酸转移酶,所涉及的途径是葡萄糖醛酸化途径 .

类似化合物:

对乙酰氨基酚硫酸盐: 对乙酰氨基酚的另一个主要代谢产物,由硫酸化形成。

对乙酰氨基酚谷胱甘肽缀合物: 由与谷胱甘肽的缀合形成,尤其是在过量服用的情况下.

独特性: 对乙酰氨基酚葡萄糖醛酸苷在其作为对乙酰氨基酚在正常治疗条件下的主要解毒产物的角色中是独特的。与也是主要代谢产物的对乙酰氨基酚硫酸盐不同,对乙酰氨基酚葡萄糖醛酸苷是通过不同的酶促途径形成的(葡萄糖醛酸化与硫酸化)。 此外,对乙酰氨基酚葡萄糖醛酸苷的形成是防止毒性代谢产物(如N-乙酰基-对苯醌亚胺,会引起肝脏损伤)积累的关键步骤 .

相似化合物的比较

Acetaminophen Sulfate: Another major metabolite of acetaminophen, formed by sulfation.

Acetaminophen Glutathione Conjugate: Formed by conjugation with glutathione, particularly under conditions of overdose.

Uniqueness: Acetaminophen glucuronide is unique in its role as the primary detoxification product of acetaminophen under normal therapeutic conditions. Unlike acetaminophen sulfate, which is also a major metabolite, this compound is formed through a different enzymatic pathway (glucuronidation vs. sulfation). Additionally, the formation of this compound is a key step in preventing the accumulation of toxic metabolites, such as N-acetyl-p-benzoquinone imine, which can cause liver damage .

生物活性

Acetaminophen glucuronide, also known as 4-glucuronosidoacetanilide, is a significant metabolite of acetaminophen (paracetamol) that plays a crucial role in its pharmacokinetics and toxicology. This article explores the biological activity of this compound, focusing on its metabolic pathways, pharmacological effects, and implications in various clinical contexts.

Metabolism and Formation

Acetaminophen undergoes extensive metabolism primarily in the liver, where it is converted into several metabolites, including this compound. This process is facilitated by the enzyme UDP-glucuronosyltransferase (UGT), particularly UGT1A6, UGT1A9, and UGT2B15. The glucuronidation pathway enhances the water solubility of acetaminophen, facilitating its excretion via urine .

Key Metabolic Pathways:

- Glucuronidation: Acetaminophen is conjugated with glucuronic acid to form this compound.

- Sulfation: Another pathway involves the formation of acetaminophen sulfate, which competes with glucuronidation.

- Oxidation: A minor pathway leads to the formation of the toxic metabolite N-acetyl-p-benzoquinone imine (NAPQI) .

Pharmacokinetics

The pharmacokinetics of this compound varies with factors such as age and health status. Studies indicate that very preterm infants exhibit lower glucuronidation capacity compared to older individuals, with an increase in glucuronidation correlating positively with gestational age .

Table 1: Pharmacokinetic Parameters of Acetaminophen and Its Metabolites

| Parameter | Adults | Very Preterm Infants |

|---|---|---|

| AUC (Acetaminophen) | Higher | Lower |

| AUC (Glucuronide) | High | Very Low |

| AUC (Sulfate) | Moderate | Higher |

| AUC (Cysteine) | Moderate | Higher |

Biological Activity and Toxicology

This compound is generally considered non-toxic; however, its role in the context of acetaminophen overdose is complex. During overdose situations, the balance between glucuronidation and the formation of NAPQI shifts, potentially leading to hepatotoxicity. Research shows that increased production of this compound correlates negatively with markers of liver damage such as alanine aminotransferase (ALT) levels .

Case Study: Acetaminophen-Induced Hepatotoxicity

- In a study involving rats treated with acetaminophen, it was observed that animals with higher levels of this compound exhibited lower ALT concentrations, suggesting a protective role against liver injury .

Clinical Implications

The understanding of this compound's biological activity has significant clinical implications:

- Drug Interactions: Co-administration of anticonvulsants has been shown to increase acetaminophen glucuronidation, suggesting a potential protective effect against toxicity .

- Age-Related Differences: The varying capacity for glucuronidation in infants versus adults highlights the need for careful dosing in pediatric populations.

属性

IUPAC Name |

(2S,3S,4S,5R,6S)-6-(4-acetamidophenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO8/c1-6(16)15-7-2-4-8(5-3-7)22-14-11(19)9(17)10(18)12(23-14)13(20)21/h2-5,9-12,14,17-19H,1H3,(H,15,16)(H,20,21)/t9-,10-,11+,12-,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPROLSVTVHAQLE-BYNIDDHOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30936449 | |

| Record name | Acetaminophen glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30936449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Acetaminophen glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010316 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

16110-10-4 | |

| Record name | Acetaminophen glucuronide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16110-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetaminophen glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016110104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetaminophen glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30936449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 16110-10-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETAMINOPHEN GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8BE7G9R76X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Acetaminophen glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010316 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is acetaminophen glucuronide formed?

A1: this compound is formed through the conjugation of acetaminophen with glucuronic acid, a process catalyzed by UDP-glucuronosyltransferases (UGTs) primarily in the liver. [, , , , , , ]

Q2: What are the primary routes of this compound elimination?

A2: this compound is primarily eliminated through biliary excretion and renal excretion. [, , , , ]

Q3: How does renal clearance of this compound compare to other acetaminophen metabolites?

A3: this compound exhibits a higher renal clearance compared to the parent drug, acetaminophen, but a lower renal clearance than acetaminophen sulfate. [, ]

Q4: Can factors like urine flow rate impact this compound's renal clearance?

A4: Research suggests a positive correlation between the renal clearances of this compound and acetaminophen sulfate, potentially linked to blood perfusion rate-dependent renal tubular secretion. []

Q5: Does age influence the formation of this compound?

A5: Studies in rats suggest that as age increases, there is a shift towards greater glucuronidation of acetaminophen, resulting in an increased formation of this compound and a corresponding decrease in acetaminophen sulfate formation. [, ]

Q6: Can dietary factors influence this compound formation?

A6: Research indicates that protein deficiency can lead to increased formation of this compound while decreasing acetaminophen sulfate formation. Conversely, obesity induced by a high-energy diet in rats showed a similar pattern, with decreased sulfate conjugation and increased glucuronidation of acetaminophen. [, ]

Q7: Do any drugs inhibit the formation of this compound?

A7: Yes, studies show that histamine H2-receptor antagonists like ranitidine and nizatidine can inhibit the formation of this compound, potentially by inhibiting UGT enzymes. [, ] This interaction can lead to increased plasma concentrations of acetaminophen. Similarly, favipiravir has been shown to inhibit acetaminophen sulfate formation in vitro and in vivo, resulting in a compensatory increase in this compound production. []

Q8: How does phenobarbital administration affect this compound disposition?

A8: Phenobarbital, a cytochrome P450 inducer, has been shown to impair the biliary excretion of this compound in rats. This effect is thought to be related to phenobarbital's inhibition of Multidrug Resistance-associated Protein 2 (Mrp2), a transporter protein involved in the biliary excretion of this compound. [, ]

Q9: Does probenecid impact acetaminophen glucuronidation?

A9: In vitro studies indicate that probenecid acts as a potent partial noncompetitive inhibitor of acetaminophen glucuronidation. This interaction may contribute to alterations in this compound hepatic disposition observed in vivo. []

Q10: Which transporter proteins are involved in the hepatobiliary transport of this compound?

A10: Multidrug Resistance-associated Protein 2 (Mrp2), located on the canalicular membrane of hepatocytes, plays a key role in the biliary excretion of this compound. [, ] Studies using Mrp2-deficient rats have demonstrated a significant decrease in this compound biliary excretion. []

Q11: What is the role of Multidrug Resistance-associated Protein 3 (Mrp3) in this compound disposition?

A11: Mrp3, primarily located on the basolateral membrane of hepatocytes, is involved in the efflux of this compound from the liver into the bloodstream. [, ] Its expression is upregulated in conditions like bile duct ligation, potentially as a compensatory mechanism to enhance the elimination of this compound when biliary excretion is impaired. []

Q12: How is this compound used to study gluconeogenesis?

A12: this compound can serve as a marker for hepatic UDP-glucose flux, which is directly related to gluconeogenesis. By administering acetaminophen alongside specific isotopic tracers, researchers can analyze the isotopic enrichment in urinary this compound to estimate the contribution of different metabolic pathways to glucose production. [, , , ]

Q13: Can this compound be used to assess hepatic zonation?

A13: Research suggests that the isotopic labeling pattern of this compound, when acetaminophen is administered with specific labeled precursors of gluconeogenesis, can differ from that of blood glucose. This discrepancy indicates heterogeneity within the hepatic glucose-6-phosphate pool and suggests that glucuronidation might be more active in perivenous hepatocytes compared to periportal hepatocytes. []

Q14: How is this compound quantified?

A14: this compound is commonly quantified using high-performance liquid chromatography (HPLC) coupled with various detection methods, including ultraviolet (UV) detection and mass spectrometry (MS). These techniques allow for sensitive and specific measurement of this compound in biological samples like plasma and urine. [, , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。